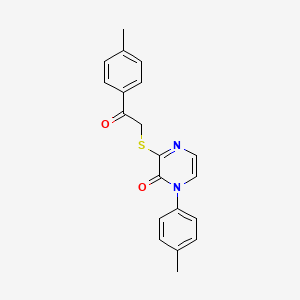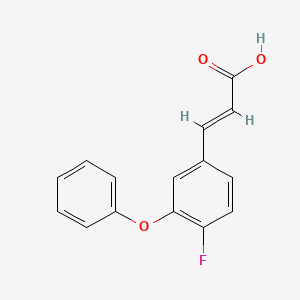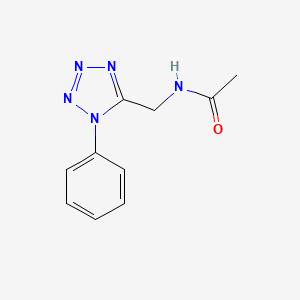![molecular formula C23H36ClNO2 B2955266 1-(4-Adamantanylphenoxy)-3-[(tert-butyl)amino]propan-2-ol, chloride CAS No. 464877-27-8](/img/structure/B2955266.png)
1-(4-Adamantanylphenoxy)-3-[(tert-butyl)amino]propan-2-ol, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Adamantanylphenoxy)-3-[(tert-butyl)amino]propan-2-ol, chloride is a chemical compound that has been of significant interest to the scientific community. This compound has been synthesized using various methods, and its potential applications in scientific research have been explored.
科学的研究の応用
Modular Amino Alcohol Ligands for Catalytic Reactions
A study by Jimeno et al. (2003) introduced a new family of enantiomerically pure amino alcohols, incorporating bulky alkyl substituents (e.g., tert-butyl, adamantyl) derived from catalytic Sharpless epoxidation. These ligands showed promising results in catalytic enantioselective additions, achieving high enantioselectivities of 92-96% (Jimeno, Pastó, Riera, & Pericàs, 2003).
Novel Boranes Derived from Bulky Salicylaldimines
Bourque et al. (2015) synthesized novel boranes from salicylaldehyde and 1-adamantylamine, showcasing the reactivity of adamantyl-containing compounds towards forming adamantanyl oxazaborinanes. This work contributes to the understanding of bulky group chemistry and its implications for molecular structure and reactivity (Bourque, Geier, Vogels, Decken, & Westcott, 2015).
Solvolysis of tert-Butyl Chloride and Adamantyl Chloride
Gajewski (2001) examined the solvolysis reactions of tert-butyl chloride and adamantyl chloride, providing insights into the stabilities of the resultant cations in various solvents. This study underscores the unique behavior of bulky alkyl groups in solvolysis reactions, contributing to a better understanding of their stability and reactivity in different solvent environments (Gajewski, 2001).
Synthesis and Characterization of Cardo Polyesters
Liaw et al. (2001) reported the synthesis of new cardo polyesters derived from 1,1-bis-[4-(4-chlorocarboxyphenoxy)phenyl]-4-tert-butylcyclohexane, highlighting the role of bulky groups (e.g., tert-butyl, adamantyl) in enhancing the thermal and solubility properties of polyesters. This work demonstrates the application of bulky alkyl groups in the development of materials with desirable physical properties (Liaw, Hsu, & Liaw, 2001).
特性
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-(tert-butylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO2.ClH/c1-22(2,3)24-14-20(25)15-26-21-6-4-19(5-7-21)23-11-16-8-17(12-23)10-18(9-16)13-23;/h4-7,16-18,20,24-25H,8-15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPFQFIXGWARHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethyl-7-[4-(4-nitrophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2955184.png)
![(Z)-3-butyl-5-((9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2955186.png)


![3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2955190.png)
![1-(2-chloro-6-fluorobenzyl)-3'-(3-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2955192.png)
![N-(4-chlorophenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2955193.png)
![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2955196.png)

![5-(Furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2955198.png)
![rac-1-[(4aR,8aS)-octahydro-2H-1,4-benzoxazin-4-yl]-2-chloroethan-1-one](/img/structure/B2955199.png)

